4-Bromo-2-ethynylthiophene chemical properties
4-Bromo-2-ethynylthiophene chemical properties
An In-Depth Technical Guide to 4-Bromo-2-ethynylthiophene: Properties, Reactivity, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-bromo-2-ethynylthiophene, a versatile heterocyclic building block pivotal in advanced organic synthesis. Designed for researchers, medicinal chemists, and materials scientists, this document delves into the core chemical properties, reactivity, and synthetic utility of this compound, grounding theoretical principles in practical, field-proven insights.
Introduction: A Bifunctional Building Block of Strategic Importance
4-Bromo-2-ethynylthiophene is a strategically important synthetic intermediate distinguished by its unique trifunctional character. The molecule integrates:
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A thiophene ring , a sulfur-containing aromatic heterocycle that is a privileged scaffold in medicinal chemistry and a core component of organic electronic materials.[1][2]
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A bromo substituent at the 4-position, serving as a versatile synthetic handle for a wide array of cross-coupling reactions.
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A terminal ethynyl group at the 2-position, a high-energy functional group amenable to cycloadditions, polymerizations, and further coupling chemistries.
This distinct combination of reactive sites allows for selective, stepwise functionalization, making it an invaluable precursor for the construction of complex molecular architectures, from novel drug candidates to high-performance conjugated polymers.[3][4]
Physicochemical and Spectroscopic Profile
The physical and spectroscopic properties of 4-bromo-2-ethynylthiophene are dictated by its constituent functional groups. While extensive experimental data is not widely published, a reliable profile can be established from predictive models and analysis of analogous structures.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₃BrS | [5] |
| Molecular Weight | 187.06 g/mol | [6] |
| Monoisotopic Mass | 185.91388 Da | [5] |
| CAS Number | 690266-87-6 | [6] |
| Predicted Boiling Point | 216.6 ± 25.0 °C | [7][8] |
| Predicted Density | 1.69 ± 0.1 g/cm³ | [7][8] |
| Predicted XlogP | 2.6 | [5] |
Spectroscopic Signatures: An Interpretive Guide
Understanding the spectroscopic characteristics of 4-bromo-2-ethynylthiophene is critical for reaction monitoring and structural confirmation.
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¹H NMR Spectroscopy: The proton spectrum is expected to be simple and diagnostic. The acetylenic proton (≡C-H) should appear as a sharp singlet in the range of δ 3.0-3.5 ppm. The two protons on the thiophene ring are in different chemical environments and will appear as distinct signals, likely doublets due to minimal long-range coupling, in the aromatic region (δ 7.0-7.5 ppm).
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¹³C NMR Spectroscopy: The spectrum will show six distinct carbon signals. The acetylenic carbons (C≡C) are characteristic, typically appearing between δ 70-90 ppm. The four carbons of the thiophene ring will resonate in the aromatic region (δ 110-140 ppm), with the carbon bearing the bromine atom (C-Br) being significantly influenced by the halogen's electronic effects.[9]
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Infrared (IR) Spectroscopy: Key vibrational modes provide clear evidence of the principal functional groups.
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≡C-H Stretch: A sharp, strong absorption band around 3300 cm⁻¹.
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C≡C Stretch: A weaker, sharp absorption band in the range of 2100-2150 cm⁻¹.
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C-Br Stretch: Found in the fingerprint region, typically below 700 cm⁻¹.
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Thiophene Ring Vibrations: Multiple bands in the 1500-1300 cm⁻¹ region.
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Synthesis: A Strategic Approach
A robust synthesis of 4-bromo-2-ethynylthiophene relies on the strategic introduction of its key functional groups. A highly effective and common pathway involves the selective Sonogashira coupling of a dihalogenated thiophene precursor with a protected alkyne, followed by deprotection. 2,4-dibromothiophene is an ideal starting material due to the differential reactivity of the bromine atoms at the α (2-position) and β (4-position) carbons.
The choice to use a protected alkyne, such as (trimethylsilyl)acetylene, is a critical experimental design element. It prevents the self-coupling of the terminal alkyne (Glaser coupling) under the reaction conditions, thereby ensuring a clean, high-yield transformation.
Diagram 1: Proposed Synthetic Workflow```dot
Caption: Mechanism of the Sonogashira cross-coupling reaction. [10] Protocol: Sonogashira Coupling of 4-Bromo-2-ethynylthiophene This protocol illustrates the use of the C-Br bond for coupling.
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In an argon-flushed Schlenk tube, combine 4-bromo-2-ethynylthiophene (1 equivalent), the desired terminal alkyne (e.g., phenylacetylene, 1.1 equivalents), Pd(PPh₃)₄ (3 mol%), and CuI (5 mol%).
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Add anhydrous solvent (e.g., THF or DMF) and an amine base such as diisopropylethylamine (DIPEA, 2-3 equivalents).
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Stir the reaction at room temperature or heat gently (40-60 °C) until completion, as monitored by TLC.
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Perform an aqueous work-up by diluting with ethyl acetate and washing with saturated ammonium chloride solution. [11]5. Dry the organic phase, concentrate, and purify the resulting diaryl diacetylene product by column chromatography.
B. Reactions of the Ethynyl Group
The terminal alkyne is a hub of reactivity, most notably for cycloaddition reactions and polymerization.
[3+2] Dipolar Cycloaddition: "Click Chemistry" The ethynyl group is an excellent dipolarophile for [3+2] cycloadditions. Its reaction with an organic azide, often catalyzed by copper(I), is the canonical example of "click chemistry," yielding a stable 1,2,3-triazole ring. [12]This reaction is exceptionally reliable, high-yielding, and tolerant of a vast range of functional groups, making it a favored ligation strategy in drug discovery and bioconjugation.
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
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Dissolve 4-bromo-2-ethynylthiophene (1 equivalent) and the desired organic azide (e.g., benzyl azide, 1 equivalent) in a solvent mixture such as t-butanol/water (1:1).
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Add sodium ascorbate (0.1 equivalents) followed by copper(II) sulfate pentahydrate (0.02 equivalents).
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Stir the mixture vigorously at room temperature. The reaction is often complete within a few hours.
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Upon completion, dilute the reaction with water and extract the triazole product with an organic solvent like ethyl acetate.
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Purify the product via column chromatography or recrystallization.
Applications in Research and Drug Development
The unique structure of 4-bromo-2-ethynylthiophene makes it a high-value building block in two major fields:
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Medicinal Chemistry and Drug Discovery: Thiophene is a bioisostere of the benzene ring and is found in numerous FDA-approved drugs. [1]4-Bromo-2-ethynylthiophene serves as a rigid scaffold for constructing complex molecules. The bromo and ethynyl groups act as orthogonal handles to introduce different pharmacophores via sequential cross-coupling and click reactions, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies. [4]
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Materials Science: The thiophene ring is electron-rich and forms the backbone of many organic semiconductors. The rigid, linear ethynyl linker extends π-conjugation, which is crucial for charge transport. [3]Polymerization of monomers derived from 4-bromo-2-ethynylthiophene can lead to poly(thiophene ethynylene)s (PTEs), a class of conjugated polymers with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. [13][14][15]
Safety, Handling, and Storage
As a reactive organic halide and alkyne, 4-bromo-2-ethynylthiophene requires careful handling. While specific toxicity data is limited, a conservative approach based on analogous compounds is warranted.
Handling:
-
Work in a well-ventilated fume hood at all times.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. [16]* Avoid inhalation of vapors and contact with skin and eyes. [17]* Handle under an inert atmosphere (argon or nitrogen) when conducting reactions, as organometallic catalysts are often air-sensitive.
Storage:
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Store in a tightly sealed container in a cool, dry, and well-ventilated area. [18]* Keep away from heat, sources of ignition, and strong oxidizing agents.
Table 2: GHS Hazard Classification (Inferred from Analogous Compounds)
| Hazard Class | Statement | Source |
| Acute Toxicity, Oral | Toxic or Fatal if swallowed | [19] |
| Acute Toxicity, Dermal | Fatal in contact with skin | [19] |
| Skin Corrosion/Irritation | Causes skin irritation | [19] |
| Eye Damage/Irritation | Causes serious eye damage | [19] |
| Flammable Liquids | Flammable liquid and vapor | [19] |
Disclaimer: This information is based on related chemical structures and should be used as a guide. A full risk assessment should be conducted before use.
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Breveglieri, C., et al. (2024). Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. RSC Publishing. [Link]
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